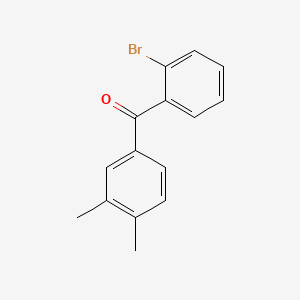

2-Bromo-3',4'-dimethylbenzophenone

Description

2-Bromo-3',4'-dimethylbenzophenone is a brominated benzophenone derivative characterized by a benzophenone backbone substituted with a bromine atom at the 2-position and methyl groups at the 3' and 4' positions on the second aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex polycyclic scaffolds, particularly in radical cyclization reactions and cross-coupling protocols . Its structural features, including electron-withdrawing bromine and electron-donating methyl groups, influence its reactivity and physical properties, making it a valuable building block in pharmaceuticals and materials science.

Properties

IUPAC Name |

(2-bromophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLORJBYDDDEKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’-dimethylbenzophenone typically involves the bromination of 3’,4’-dimethylbenzophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,4’-dimethylbenzophenone undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzophenones.

Oxidation: Formation of benzoic acids or ketones.

Reduction: Formation of benzyl alcohols.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Bromo-3',4'-dimethylbenzophenone serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactive bromine atom allows for various substitution reactions, enabling the introduction of different functional groups. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

Material Science

Development of New Materials:

In material science, this compound is utilized in the creation of polymers and coatings with specific properties. Its unique structure contributes to the thermal stability and UV resistance of materials.

Applications in Coatings:

The compound's ability to absorb UV light makes it suitable for use in UV-curable coatings, enhancing the durability and longevity of surfaces exposed to sunlight.

Medicinal Chemistry

Pharmaceutical Development:

Researchers are exploring this compound as a building block for various pharmaceuticals. Its structural characteristics allow for modifications that can lead to biologically active compounds.

Case Studies:

- Anticancer Activity: In studies involving related compounds, derivatives have shown potential anticancer activity against various cancer cell lines. For instance, compounds derived from this compound exhibited promising results in inhibiting tumor growth in vitro.

- Antimicrobial Properties: Some derivatives have demonstrated effective antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections.

Chemical Biology

Interaction Studies:

The compound is also used in chemical biology to study small molecule interactions with biological targets. This application is crucial for understanding drug mechanisms and developing new therapeutic strategies.

Data Tables

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enables functional group modifications |

| Material Science | UV-curable coatings | Enhances durability against UV exposure |

| Medicinal Chemistry | Anticancer drug development | Promising activity against cancer cell lines |

| Chemical Biology | Study of small molecule interactions | Insights into drug-target interactions |

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’-dimethylbenzophenone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in different chemical environments. The pathways involved include nucleophilic attack on the carbonyl carbon and electrophilic substitution at the aromatic ring .

Comparison with Similar Compounds

Key Insights :

- Electron Effects: Bromine at C2 increases electrophilicity, while methyl groups at C3' and C4' enhance steric bulk and electron density compared to methoxy-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone) .

- Symmetry: Compounds like 2-Bromo-3',5'-dimethylbenzophenone (3f) exhibit symmetric substitution, which may simplify crystallization compared to asymmetric analogs .

- Polymorphism: Non-brominated derivatives like 4,4'-dimethylbenzophenone display three polymorphic forms due to flexible packing arrangements, whereas brominated analogs likely exhibit reduced polymorphism due to steric hindrance .

Key Insights :

- Radical Bromination: Lower yields for this compound (40–60%) are attributed to incomplete reactions and purification challenges, as seen in analogous xanthone brominations .

- Demethylation : Methoxy-to-hydroxy conversion (e.g., in 2-Bromo-3:4-dimethoxybenzaldehyde) requires harsh conditions, limiting scalability .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | Not reported | Not reported | Moderate (DCM, THF) |

| 2-Bromo-4'-methoxyacetophenone | Not reported | Not reported | High (Acetone, MeOH) |

| 4,4'-Dimethylbenzophenone | 98–100 | 315–320 | Low (Hexane, EtOAc) |

| 2-Bromo-3:4-dimethoxybenzaldehyde | 86 | 290 (decomp.) | High (DMSO, EtOH) |

Key Insights :

- Solubility: Bromine and methyl groups in this compound reduce polarity compared to methoxy analogs, leading to moderate solubility in dichloromethane (DCM) .

- Thermal Stability : Brominated derivatives (e.g., 2-Bromo-3:4-dimethoxybenzaldehyde) may decompose at elevated temperatures, limiting their use in high-temperature reactions .

Biological Activity

2-Bromo-3',4'-dimethylbenzophenone is a synthetic organic compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its benzophenone structure, which consists of two aromatic rings connected by a carbonyl group. The presence of bromine and methyl groups enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induces apoptosis through ROS generation |

| A549 | 8.7 | Inhibits cell proliferation via β1-integrin/FAK signaling |

| HCT-116 | 12.3 | Induces G0/G1 phase arrest |

In a study conducted by , the compound was shown to induce mitochondrial apoptosis in HeLa cells and inhibit tumor angiogenesis by disturbing VEGF signaling pathways. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency against these cancer types.

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, similar to other known antibiotics . This broad-spectrum antimicrobial activity suggests its potential as a therapeutic agent in treating bacterial infections.

Case Studies

- Cytotoxicity in Cancer Research : A study involving the treatment of A549 lung cancer cells with this compound demonstrated significant inhibition of cell growth and induction of apoptosis through ROS-mediated pathways . The study also noted an increase in oxidative stress markers post-treatment.

- Antimicrobial Efficacy : In a clinical setting, this compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively reduced bacterial load in vitro, supporting its application in antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.